Methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate
Overview
Description
“2-Bromo-2-methylpropanamide” is a chemical compound with the molecular formula C4H8BrNO . It’s a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of “2-Bromo-2-methylpropanamide” consists of a bromine atom attached to a carbon, which is also attached to a methyl group and an amide group .Chemical Reactions Analysis
One known reaction involving “2-Bromo-2-methylpropane” is its hydrolysis, which follows an SN1 mechanism . The reaction order with respect to both OH- ions and 2-bromo-2-methylpropane can be determined .Physical And Chemical Properties Analysis
“2-Bromo-2-methylpropanamide” has a melting point of 145-149°C and a boiling point of 240.0±23.0°C at 760 mmHg . Its density is approximately 1.5±0.1 g/cm3 .Scientific Research Applications
- Synthesis of Vicinal Haloethers
- Field : Organic Chemistry
- Application : This compound can be used in the synthesis of vicinal haloethers, such as 2-bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-iodo-2-(methoxy(phenyl)methyl)malononitrile .
- Method : The synthesis involves a difunctionalization reaction of β, β-dicyanostyrene derivatives . Methanol not only acts as solvent but also participates in and dominates the reaction result .
- Results : The final products indicate that these compounds have the potential to be building blocks in organic synthesis by easy conversion into amounts of useful functional derivatives via intermolecular or intramolecular nucleophilic substitution of halogens .
-
Synthesis of 2-Bromo-2-methyl-N-[3-(triethoxysilyl)propyl]propanamide
- Field : Organic Chemistry
- Application : This compound is a derivative of 2-Bromo-2-methylpropanamide and can be used in various organic synthesis reactions .
- Method : The synthesis of this compound involves the reaction of 2-Bromo-2-methylpropanamide with triethoxysilane .
- Results : The final product is a compound with a bromo, amide, and silyl ether functional groups, which can be used as a versatile building block in organic synthesis .
-
Synthesis of 2-Bromo-2-methylpropanamide
- Field : Organic Chemistry
- Application : 2-Bromo-2-methylpropanamide can be synthesized from 2-Bromoisobutyryl Bromide . This compound can be used as a starting material in various organic synthesis reactions .
- Method : The synthesis involves the reaction of 2-Bromoisobutyryl Bromide with aqueous ammonia .
- Results : The final product is 2-Bromo-2-methylpropanamide, a compound with a bromo and amide functional groups .
-
Synthesis of 2-Bromo-2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
- Field : Organic Chemistry
- Application : This compound is a derivative of 2-Bromo-2-methylpropanamide and can be used in various organic synthesis reactions .
- Method : The synthesis of this compound involves the reaction of 2-Bromo-2-methylpropanamide with 4-methyl-2-oxo-2H-chromen-7-yl .
- Results : The final product is a compound with a bromo, amide, and chromen functional groups, which can be used as a versatile building block in organic synthesis .
-
Synthesis of 2-Methyl-2-methylamino-propionamide
- Field : Organic Chemistry
- Application : 2-Methyl-2-methylamino-propionamide can be synthesized from 2-Bromo-2-methylpropanamide . This compound can be used as a starting material in various organic synthesis reactions .
- Method : The synthesis involves the reaction of 2-Bromo-2-methylpropanamide with methylamine .
- Results : The final product is 2-Methyl-2-methylamino-propionamide, a compound with a bromo and amide functional groups .
Safety And Hazards
properties
IUPAC Name |
methyl 2-[(2-bromo-2-methylpropanoyl)amino]-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO3/c1-8(2,10)6(12)11-9(3,4)7(13)14-5/h1-5H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZDVVYQNWBTHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(C)(C)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.